1-(4-Methoxypyridin-2-yl)ethanone
Overview
Description
1-(4-Methoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, featuring a methoxy group at the 4-position and an ethanone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 1-(4-methoxypyridin-2-yl)ethanol.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
1-(4-Methoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(3-Methoxypyridin-2-yl)ethanone
- 4-Methoxypyridine
- 2-Acetyl-3-methoxypyridine
Comparison: 1-(4-Methoxypyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions. Compared to 1-(3-Methoxypyridin-2-yl)ethanone, the position of the methoxy group can lead to different chemical behaviors and applications. Similarly, its properties differ from those of 4-Methoxypyridine and 2-Acetyl-3-methoxypyridine, making it suitable for distinct uses in synthesis and research .
Biological Activity
1-(4-Methoxypyridin-2-yl)ethanone, a compound with the chemical formula CHNO, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data tables.
Chemical Structure and Properties
The structure of this compound features a methoxy group attached to a pyridine ring, which is further connected to an ethanone moiety. This configuration is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 165.16 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. A study reported the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which are involved in inflammatory pathways. The mechanism appears to involve the modulation of NF-kB signaling pathways .
Potential Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit tumor growth has been linked to its effects on cell cycle regulation and apoptosis pathways .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive study analyzed the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Mechanism Investigation : Another research focused on elucidating the anti-inflammatory mechanisms of this compound, revealing that it significantly reduced levels of inflammatory markers in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
- Anticancer Efficacy Evaluation : A study evaluated the anticancer properties of various pyridine derivatives, highlighting that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathway activation .
Properties
IUPAC Name |
1-(4-methoxypyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYESAHFYMWMHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618388 | |
Record name | 1-(4-Methoxypyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59576-28-2 | |
Record name | 1-(4-Methoxypyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxy-pyridin-2-yl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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